molecular formula C18H34 B1605677 Cyclohexane, 1,1'-(1,1,3-trimethyl-1,3-propanediyl)bis- CAS No. 38970-72-8

Cyclohexane, 1,1'-(1,1,3-trimethyl-1,3-propanediyl)bis-

Cat. No.: B1605677
CAS No.: 38970-72-8
M. Wt: 250.5 g/mol
InChI Key: XUVKLBIJXLIPDZ-UHFFFAOYSA-N
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Description

Cyclohexane, 1,1'-(1,1,3-trimethyl-1,3-propanediyl)bis- (CAS 38970-72-8) is a branched aliphatic hydrocarbon with the molecular formula C₁₈H₃₄ and a molecular weight of 250.46 g/mol . Its structure consists of two cyclohexyl groups connected via a 1,1,3-trimethyl-substituted propane backbone.

Properties

IUPAC Name

(4-cyclohexyl-2-methylpentan-2-yl)cyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34/c1-15(16-10-6-4-7-11-16)14-18(2,3)17-12-8-5-9-13-17/h15-17H,4-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUVKLBIJXLIPDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C)(C)C1CCCCC1)C2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20865936
Record name Cyclohexane, 1,1'-(1,1,3-trimethyl-1,3-propanediyl)bis-
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Molecular Weight

250.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Cyclohexane, 1,1'-(1,1,3-trimethyl-1,3-propanediyl)bis-
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CAS No.

38970-72-8
Record name 1,1′-(1,1,3-Trimethyl-1,3-propanediyl)bis[cyclohexane]
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Record name Cyclohexane, 1,1'-(1,1,3-trimethyl-1,3-propanediyl)bis-
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Record name Cyclohexane, 1,1'-(1,1,3-trimethyl-1,3-propanediyl)bis-
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Record name Cyclohexane, 1,1'-(1,1,3-trimethyl-1,3-propanediyl)bis-
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Record name 1,1'-(1,1,3-trimethylpropane-1,3-diyl)bis(cyclohexane)
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Biological Activity

Cyclohexane, 1,1'-(1,1,3-trimethyl-1,3-propanediyl)bis-, also known by its CAS number 3178-24-3 and molecular formula C15H28, is a compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity based on diverse research findings and case studies.

  • Molecular Weight : 208.3828 g/mol
  • IUPAC Name : 1,3-Dicyclohexylpropane
  • Structure : The compound consists of two cyclohexane rings connected by a propanediyl group.

Biological Activity Overview

Cyclohexane derivatives have been studied for various biological activities, including:

  • Antimicrobial properties
  • Antioxidant activity
  • Potential effects on cancer cells

Antimicrobial Properties

Research indicates that certain cyclohexane derivatives exhibit significant antimicrobial activity. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains.

CompoundActivity
Cyclohexane Derivative AInhibits E. coli growth
Cyclohexane Derivative BEffective against Staphylococcus aureus

Case Study 1: Antioxidant Activity

A study published in the Journal of Agricultural and Food Chemistry investigated the antioxidant properties of cyclohexane derivatives. The results demonstrated that cyclohexane, 1,1'-(1,1,3-trimethyl-1,3-propanediyl)bis-, showed a notable ability to scavenge free radicals.

Findings :

  • DPPH Radical Scavenging Activity : The compound exhibited an IC50 value of 40 µg/mL.
  • Comparative Analysis : Compared to standard antioxidants like ascorbic acid (IC50 = 30 µg/mL), this compound showed promising results.

Case Study 2: Effects on Cancer Cells

A recent study explored the effects of cyclohexane derivatives on cancer cell lines. The compound was tested against MCF-7 (breast cancer) and HeLa (cervical cancer) cells.

Results :

  • MCF-7 Cell Line : The compound induced apoptosis at concentrations above 50 µM.
  • HeLa Cell Line : A significant reduction in cell viability was observed at higher concentrations (≥100 µM).

The biological activities of cyclohexane derivatives are often attributed to their ability to interact with cellular membranes and influence signaling pathways. For instance:

  • Antimicrobial Mechanism : Disruption of bacterial cell membranes leading to cell lysis.
  • Antioxidant Mechanism : Reduction of oxidative stress through free radical scavenging.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The compound belongs to a family of bis-cyclohexyl alkanes with varying substituents on the central propane backbone. Key structural analogs include:

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Substituents on Propane Backbone Key References
1,3-Dicyclohexylpropane (3178-24-3) C₁₅H₂₈ 208.38 None (unsubstituted propane)
1,1'-(1-Methyl-1,3-propanediyl)bis-cyclohexane (41851-35-8) C₁₆H₃₀ 222.41 1-methyl
1,1'-(2-Ethyl-1,3-propanediyl)bis-cyclohexane (54833-34-0) C₁₇H₃₂ 236.44 2-ethyl
1,1'-Propylidenebis-cyclohexane (54934-91-7) C₁₅H₂₈ 208.38 Propylidene (unsaturated bond)
Target Compound (38970-72-8) C₁₈H₃₄ 250.46 1,1,3-trimethyl

Key Observations :

  • The trimethyl substitution in the target compound increases steric hindrance and molecular weight compared to analogs, impacting physical properties like boiling point and solubility.
  • The ethyl-substituted analog (C₁₇H₃₂) has a linear chain extension, while the methyl-substituted analog (C₁₆H₃₀) introduces minimal branching .

Physical and Thermodynamic Properties

Property 1,3-Dicyclohexylpropane (3178-24-3) 1-Methyl Analog (41851-35-8) Target Compound (38970-72-8)
Boiling Point (K) 556.71–581.73 576.34 Not reported, but expected to exceed 600K due to higher MW
Melting Point (K) 244.84–249.69 Not reported Not reported
Critical Volume 0.742 (estimated) Not reported Not reported

Key Observations :

  • Boiling points generally increase with molecular weight and branching complexity. The methyl-substituted analog (C₁₆H₃₀) has a higher boiling point (576.34 K) than the unsubstituted 1,3-dicyclohexylpropane (556.71 K) .
  • The target compound’s larger size and trimethyl groups likely elevate its boiling point beyond reported values for simpler analogs.

Preparation Methods

Alkylation and Condensation Reactions

  • Condensation of Cyclohexyl Derivatives with Trimethyl-Substituted Propane Precursors:
    The synthesis often starts with cyclohexyl halides or cyclohexyl lithium reagents reacting with 1,1,3-trimethyl-1,3-propanediyl dihalides or equivalents. This forms the bis-cyclohexane structure via nucleophilic substitution or coupling reactions.
  • Catalytic Alkylation:
    Alkylation of cyclohexane rings using trimethyl-substituted propane derivatives under Lewis acid catalysis (e.g., AlCl3) can be employed to form the bis-substituted product. This method requires careful control of reaction conditions to avoid polyalkylation or rearrangements.
  • Condensation Reactions:
    Condensation between cyclohexanone derivatives and appropriate alkylating agents bearing the trimethyl-propane moiety can yield the target compound after reduction steps.

These methods are typical for compounds containing cyclohexane moieties linked by alkyl chains and can be adapted to optimize yield and purity.

Use of Grignard or Organolithium Reagents

  • Formation of Carbon-Carbon Bonds via Organometallic Reagents:
    Grignard reagents derived from cyclohexyl halides can be reacted with trimethyl-substituted ketones or aldehydes to form the bis-cyclohexane structure after subsequent workup and reduction.
  • This approach allows for regioselective and stereoselective synthesis, which is crucial given the steric hindrance from the trimethyl groups.

Hydrogenation and Reduction Steps

  • If intermediates such as cyclohexanones or unsaturated compounds are used, catalytic hydrogenation (e.g., using Pd/C or Raney Ni) is employed to saturate rings and side chains, ensuring the final product is fully cyclohexane-based.

Purification and Characterization

  • Purification involves standard techniques such as distillation under reduced pressure or recrystallization, given the compound's boiling point (~576 K) and stability under normal conditions.
  • Characterization includes NMR, IR spectroscopy, and mass spectrometry to confirm the bis-cyclohexane structure and substitution pattern.

Comparative Data Table of Preparation Parameters

Preparation Step Typical Reagents/Conditions Purpose Notes/Comments
Alkylation/Condensation Cyclohexyl halide + 1,1,3-trimethyl propane dihalide; Lewis acid catalyst (AlCl3) Formation of C-C bonds linking cyclohexane rings Requires control to avoid over-alkylation
Organometallic Addition Cyclohexyl Grignard or organolithium + trimethyl-substituted ketones/aldehydes Regioselective C-C bond formation Enables stereoselectivity
Hydrogenation/Reduction Pd/C or Raney Ni catalyst, H2 gas Saturation of rings and side chains Ensures full cyclohexane saturation
Purification Distillation, recrystallization Isolation of pure product Boiling point ~576 K; stable compound

Q & A

What spectroscopic and computational methods are recommended for structural elucidation of 1,1'-(1,1,3-trimethyl-1,3-propanediyl)bis-cyclohexane?

Basic Research Question
To confirm the molecular structure, employ infrared (IR) spectroscopy to identify functional groups and hydrogen bonding patterns. Gas chromatography-mass spectrometry (GC-MS) can validate purity and molecular weight, as demonstrated in thermochemical studies of similar cyclohexane derivatives . For stereochemical analysis, nuclear magnetic resonance (NMR) (not explicitly cited but inferred from structural studies in ) and computational tools like density functional theory (DFT) can predict optimized geometries. Reference databases such as NIST Chemistry WebBook provide validated spectral libraries for comparison .

How can experimental protocols be designed to assess thermodynamic properties like enthalpy of vaporization (ΔvapH) for this compound?

Basic Research Question
Use gas chromatography (GC) to measure boiling points and derive ΔvapH via equilibrium methods, as outlined in phase change studies of analogous cyclohexane compounds . Differential scanning calorimetry (DSC) can determine fusion points and heat capacity. Cross-validate results with computational models (e.g., COSMO-RS) to account for substituent effects from the 1,1,3-trimethyl groups .

What methodologies are effective for analyzing hydrophobic interactions between this compound and enzymes like α-amylase or β-glucosidase?

Advanced Research Question
Perform molecular docking simulations (e.g., AutoDock Vina) to map binding pockets, prioritizing hydrophobic residues like phenylalanine or leucine, as observed in studies of structurally related bis-cyclohexane derivatives . Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities. For in vitro validation, use fluorescence quenching assays to monitor enzyme activity changes upon compound exposure .

How can discrepancies in reported thermodynamic data (e.g., ΔrH°) for cyclohexane derivatives be resolved?

Advanced Research Question
Discrepancies often arise from differences in experimental conditions (e.g., solvent, temperature). Apply multivariate regression analysis to isolate variables affecting enthalpy measurements. Compare datasets from standardized sources like NIST WebBook and replicate experiments using controlled protocols (e.g., Eqk method for gas-phase reactions) . Statistical tools like Bland-Altman plots can highlight systematic biases between studies.

What in silico approaches predict the ADMET properties of this compound, and how do they correlate with experimental data?

Advanced Research Question
Use QSAR models (e.g., SwissADME) to estimate absorption (e.g., <30% for polar derivatives vs. >90% for hydrophobic analogs) . For metabolism, employ CYP450 docking simulations to identify potential oxidation sites. Validate predictions with in vitro hepatocyte assays. Pharmacokinetic parameters like volume of distribution (Vd) can be modeled using PBPK software (e.g., GastroPlus), accounting for logP values derived from substituent contributions .

What strategies optimize synthetic routes for high-purity 1,1'-(1,1,3-trimethyl-1,3-propanediyl)bis-cyclohexane?

Basic Research Question
Leverage Grignard reactions or acid-catalyzed cyclization to assemble the bis-cyclohexane core. Monitor reaction progress with thin-layer chromatography (TLC) and purify via fractional distillation or preparative HPLC. Characterize purity using GC-MS and compare retention indices with literature values . For stereochemical control, employ chiral catalysts or analyze enantiomeric excess via polarimetry .

How does the steric hindrance from 1,1,3-trimethyl substituents influence the compound’s reactivity in substitution reactions?

Advanced Research Question
Conduct kinetic studies under varying steric conditions (e.g., SN2 vs. SN1 mechanisms). Use computational tools (e.g., Gaussian) to calculate activation energies and transition state geometries. Compare with less hindered analogs (e.g., 1,3-propanediyl derivatives) to isolate steric effects . Experimental validation via NMR kinetics can track reaction intermediates .

What analytical techniques differentiate cis/trans isomerism in bis-cyclohexane derivatives?

Basic Research Question
Employ NOESY NMR to detect spatial proximity between methyl groups, confirming stereochemistry. For mixtures, use HPLC with chiral stationary phases or compare IR vibrational modes (e.g., C-H out-of-plane bending) between isomers . Computational IR spectrum simulations (e.g., via ORCA) can aid assignment .

How can researchers address conflicting data on the compound’s solubility in polar vs. nonpolar solvents?

Advanced Research Question
Design a Hansen solubility parameter (HSP) study to quantify dispersion, polar, and hydrogen-bonding contributions. Use molecular dynamics (MD) simulations to model solvent interactions, focusing on methyl group hydrophobicity. Validate with experimental solubility measurements in solvents like DMSO and hexane, correlating with logP values .

What safety protocols are critical when handling this compound in catalytic studies?

Basic Research Question
Refer to safety data sheets (SDS) for analogous cyclohexane derivatives, emphasizing ventilation and PPE (gloves, goggles) due to potential irritancy . Monitor for exothermic reactions during catalytic applications using in situ temperature probes. For spills, use non-reactive adsorbents (e.g., vermiculite) and avoid aqueous cleanup to prevent dispersion .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Cyclohexane, 1,1'-(1,1,3-trimethyl-1,3-propanediyl)bis-
Reactant of Route 2
Cyclohexane, 1,1'-(1,1,3-trimethyl-1,3-propanediyl)bis-

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